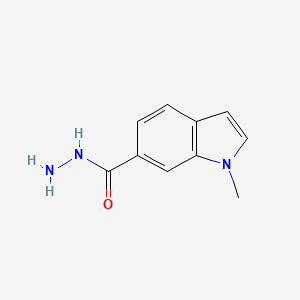

1-methyl-1H-indole-6-carboxylic acid hydrazide

Descripción

Propiedades

IUPAC Name |

1-methylindole-6-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-5-4-7-2-3-8(6-9(7)13)10(14)12-11/h2-6H,11H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUICBREQIOXER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-methyl-1H-indole-6-carboxylic acid hydrazide typically involves the reaction of 1-methylindole-6-carboxylic acid with hydrazine. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as acetic acid or hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-Methyl-1H-indole-6-carboxylic acid hydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthesis Overview

| Reagents | Conditions | Yield |

|---|---|---|

| 1-Methyl-1H-indole derivative | Reaction with hydrazine in ethanol | 70-99% |

| 1-Methyl-1H-indole-6-carboxylic acid | Condensation with hydrazine hydrate | High yield |

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 1-methyl-1H-indole-6-carboxylic acid hydrazide exhibit notable antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity Evaluation

A series of synthesized indole derivatives were tested for their antibacterial efficacy:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound 5c | Staphylococcus aureus | 21 | 62.5 |

| Compound 5h | Bacillus subtilis | 22 | 62.5 |

| Compound 5b | Pseudomonas aeruginosa | - | 62.5 |

These results indicate that certain derivatives possess significant antibacterial properties, making them candidates for further development as antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, some derivatives have shown antifungal activity against strains such as Candida albicans and Aspergillus niger.

Case Study: Antifungal Activity Evaluation

| Compound | Fungal Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound 5h | Candida albicans | 7.8 | 31.25 |

| Compound 5h | Aspergillus niger | - | 62.5 |

These findings suggest that these compounds could be developed into antifungal treatments .

Neuroprotective Properties

Recent research has indicated that indole derivatives, including those related to 1-methyl-1H-indole-6-carboxylic acid hydrazide, may possess neuroprotective properties. A study on hybrids of indole compounds demonstrated good safety profiles and neuroprotective effects against oxidative stress .

Potential in Cancer Treatment

Indole derivatives have also been evaluated for their anticancer potential. Some studies reported the synthesis of compounds that showed efficacy against various cancer cell lines, including prostate and breast cancer.

Case Study: Anticancer Activity Evaluation

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 2m1 | MCF7 (Breast Cancer) | 10 |

| Compound 2m1 | DU145 (Prostate Cancer) | 15 |

These results suggest that certain indole derivatives may serve as promising candidates for cancer therapy .

Mecanismo De Acción

The mechanism of action of 1-methyl-1H-indole-6-carboxylic acid hydrazide involves its interaction with various molecular targets. It binds to specific receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Comparison with Other Hydrazides :

- Isonicotinic acid hydrazide is commercially available and synthesized via direct hydrazinolysis of esters .

- Adamantane-based hydrazides require multistep reactions, including hydrazide-hydrazone formation with aldehydes .

Pharmacological Considerations

- Isoniazid (isonicotinic acid hydrazide) is a frontline antitubercular drug but suffers from resistance issues. Indole-based hydrazides may offer novel mechanisms, such as targeting mycobacterial enzymes or enhancing blood-brain barrier penetration .

- Toxicity Profiles : Adamantane hydrazides show low cytotoxicity in vitro, suggesting structural modifications (e.g., indole rings) could balance efficacy and safety .

Actividad Biológica

1-Methyl-1H-indole-6-carboxylic acid hydrazide is a compound belonging to the indole family, which is recognized for its diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in cancer therapy, anti-inflammatory responses, and antimicrobial properties. Its molecular structure includes both carboxylic acid and hydrazide functional groups, suggesting a wide range of biological interactions.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 189.21 g/mol

The indole structure is characterized by a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, which is essential for its biological activity.

Anticancer Activity

Research indicates that 1-methyl-1H-indole-6-carboxylic acid hydrazide exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines, including:

- HCT-116 (colorectal cancer)

- HeLa (cervical cancer)

- HT-29 (colon cancer)

The mechanism of action appears to involve the inhibition of key signaling pathways, specifically targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) , both crucial for tumor growth and angiogenesis .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | TBD | Inhibition of EGFR and VEGFR |

| HeLa | TBD | Inhibition of EGFR and VEGFR |

| HT-29 | TBD | Inhibition of EGFR and VEGFR |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown that derivatives of indole compounds can exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The hydrazide form enhances the antimicrobial efficacy compared to its parent compounds .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 µg/mL |

| Mycobacterium tuberculosis | TBD |

The synthesis of 1-methyl-1H-indole-6-carboxylic acid hydrazide typically involves the reaction of 1-methylindole-6-carboxylic acid with hydrazine under reflux conditions. The presence of an acid catalyst such as acetic acid facilitates the formation of the hydrazide linkage .

The interaction studies indicate that this compound binds to specific receptors and enzymes, modulating their activity and leading to observed biological effects. Molecular docking studies have been employed to predict its binding affinity with proteins involved in cancer pathways, providing insights into its mechanism of action .

Case Studies

Several case studies have highlighted the potential of 1-methyl-1H-indole-6-carboxylic acid hydrazide in therapeutic applications:

- Cancer Research : A study evaluated various indole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar to 1-methyl-1H-indole-6-carboxylic acid hydrazide showed significant inhibition rates against multiple cancer types .

- Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of indole derivatives against resistant bacterial strains. The findings suggested that certain derivatives exhibited enhanced activity against MRSA, indicating the potential for developing new antimicrobial agents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.